molecular formula C8H11N3O3 B11692687 Ethanol, 2-(3-amino-4-nitrophenylamino)-

Ethanol, 2-(3-amino-4-nitrophenylamino)-

Katalognummer: B11692687
Molekulargewicht: 197.19 g/mol
InChI-Schlüssel: BQMGIXCIUJBQPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanol, 2-(3-amino-4-nitrophenylamino)- is an organic compound with the molecular formula C8H11N3O3 This compound is characterized by the presence of an ethanol group attached to a 3-amino-4-nitrophenylamino moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2-(3-amino-4-nitrophenylamino)- typically involves the nitration of aniline derivatives followed by reduction and subsequent reaction with ethanol. The nitration process introduces a nitro group into the aromatic ring, which is then reduced to an amino group. The final step involves the reaction of the resulting compound with ethanol under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of Ethanol, 2-(3-amino-4-nitrophenylamino)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production process is carefully monitored to maintain consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethanol, 2-(3-amino-4-nitrophenylamino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and specific reaction conditions to facilitate the process.

Major Products Formed

    Oxidation: Formation of nitroso and nitro derivatives.

    Reduction: Conversion to amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the substituents introduced.

Wissenschaftliche Forschungsanwendungen

Ethanol, 2-(3-amino-4-nitrophenylamino)- has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Ethanol, 2-(3-amino-4-nitrophenylamino)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The nitro and amino groups play a crucial role in its reactivity and interactions with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethanol, 2-(4-amino-3-nitrophenylamino)-
  • Ethanol, 2-(2-amino-4-nitrophenylamino)-
  • Ethanol, 2-(3-amino-2-nitrophenylamino)-

Uniqueness

Ethanol, 2-(3-amino-4-nitrophenylamino)- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C8H11N3O3

Molekulargewicht

197.19 g/mol

IUPAC-Name

2-(3-amino-4-nitroanilino)ethanol

InChI

InChI=1S/C8H11N3O3/c9-7-5-6(10-3-4-12)1-2-8(7)11(13)14/h1-2,5,10,12H,3-4,9H2

InChI-Schlüssel

BQMGIXCIUJBQPL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1NCCO)N)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.